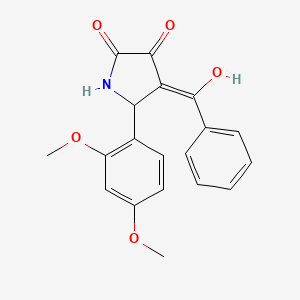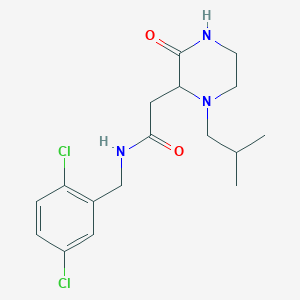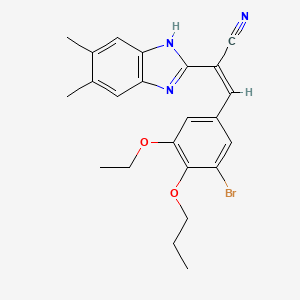![molecular formula C21H28N4O B5379663 1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one, commonly known as DM-Pyrrolidone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DM-Pyrrolidone is a piperidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DM-Pyrrolidone is not fully understood. However, studies have shown that DM-Pyrrolidone inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DM-Pyrrolidone has been shown to have various biochemical and physiological effects. Studies have shown that DM-Pyrrolidone induces apoptosis in cancer cells by activating the caspase-3 pathway. DM-Pyrrolidone has also been shown to inhibit the migration and invasion of cancer cells. In addition, DM-Pyrrolidone has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-Pyrrolidone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DM-Pyrrolidone is also soluble in various solvents, making it suitable for use in various experiments. However, DM-Pyrrolidone has some limitations. It is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on DM-Pyrrolidone. One area of research is the development of DM-Pyrrolidone-based drug delivery systems. Another area of research is the investigation of DM-Pyrrolidone as a potential anti-cancer agent. Additionally, more studies are needed to fully understand the mechanism of action of DM-Pyrrolidone and its potential applications in various fields.
In conclusion, DM-Pyrrolidone is a promising compound that has gained significant attention in the field of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DM-Pyrrolidone have been discussed in this paper. Further research is needed to fully understand the potential applications of DM-Pyrrolidone in various fields.
Métodos De Síntesis
DM-Pyrrolidone can be synthesized using various methods, including the reaction of 2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl chloride with piperidine and pyrrolidone. The reaction is carried out in the presence of a catalyst such as triethylamine or sodium hydride. The resulting product is purified using column chromatography to obtain pure DM-Pyrrolidone.
Aplicaciones Científicas De Investigación
DM-Pyrrolidone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DM-Pyrrolidone has been investigated for its potential as an anti-cancer agent. Studies have shown that DM-Pyrrolidone inhibits the growth of cancer cells by inducing apoptosis. DM-Pyrrolidone has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
1-[1-[(2,4-dimethyl-6-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-16-13-17(2)19(20(14-16)25-10-4-8-22-25)15-23-11-6-18(7-12-23)24-9-3-5-21(24)26/h4,8,10,13-14,18H,3,5-7,9,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUGGKULSKCXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2C=CC=N2)CN3CCC(CC3)N4CCCC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-5-[(3-methoxyphenoxy)methyl]isoxazole-3-carboxamide](/img/structure/B5379592.png)

![N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5379606.png)
![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5379649.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)
